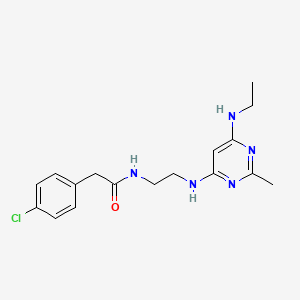

2-(4-chlorophenyl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide

Description

The compound 2-(4-chlorophenyl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide is a pyrimidine-acetamide hybrid with a 4-chlorophenyl substituent on the acetamide backbone and a substituted pyrimidine ring. Its structure comprises:

- Pyrimidine core: A 6-(ethylamino)-2-methylpyrimidin-4-yl group, providing hydrogen-bonding and hydrophobic interactions.

- Acetamide linker: A flexible ethylenediamine bridge connecting the pyrimidine to the 4-chlorophenyl group, enhancing conformational adaptability.

- 4-Chlorophenyl moiety: A hydrophobic aromatic group that may influence pharmacokinetic properties like membrane permeability and target binding .

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN5O/c1-3-19-15-11-16(23-12(2)22-15)20-8-9-21-17(24)10-13-4-6-14(18)7-5-13/h4-7,11H,3,8-10H2,1-2H3,(H,21,24)(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAXSYCECIKTHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide typically involves multi-step organic reactions One common approach is to start with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group This is followed by the formation of an acetamide linkage through a reaction with acetic anhydride or acetyl chloride The pyrimidinyl group is introduced via a nucleophilic substitution reaction, often using a pyrimidine derivative as the starting material

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural Variations and Implications

Pyrimidine Core Modifications

- Ethylamino vs. Methoxy Groups: The target compound’s 6-ethylamino group (vs.

- Thieno-Pyrimidinone vs.

Acetamide Linker and Substituents

- Chlorophenyl Position : The target’s 4-chlorophenyl on the acetamide (vs. pyrimidine-attached chlorophenyl in ) may enhance membrane permeability due to increased hydrophobicity .

- Sulfonamide vs. Acetamide : ’s sulfonamide linker improves aqueous solubility but reduces blood-brain barrier penetration compared to the target’s acetamide .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide (CAS Number: 1206984-99-7) is a complex organic molecule that has garnered attention in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article aims to explore its biological activity, including its mechanisms of action, cytotoxic effects, and potential clinical applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 347.8 g/mol. The structure features a chlorophenyl moiety and a pyrimidine derivative, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂ClN₅O |

| Molecular Weight | 347.8 g/mol |

| CAS Number | 1206984-99-7 |

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to involve interactions with specific biological targets, potentially influencing pathways related to cell proliferation and apoptosis. The presence of the pyrimidine and chlorophenyl groups suggests that it may interact with various enzymes or receptors involved in cancer progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes some findings from relevant studies:

| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Induces cell cycle arrest |

| 4i | HepG2 | 2.32 | Inhibits survival through apoptosis |

| 2-(4-chlorophenyl)... | MCF-7 & HepG2 | TBD | TBD |

In particular, studies have shown that treatment with these compounds can lead to an increase in the Bax/Bcl-2 ratio and activation of caspase pathways, indicating a shift towards pro-apoptotic signaling in cancer cells .

Selectivity for Cancer Cells

The selectivity of these compounds for cancer cells over normal cells is a critical factor in their therapeutic potential. Research indicates that certain derivatives exhibit high selectivity for cancerous cells while sparing normal mammalian cells, which is essential for reducing side effects during treatment .

Case Studies

- Study on Antitumor Activity : A recent investigation into similar compounds demonstrated that modifications in the structure could significantly enhance their anticancer activity. For example, the introduction of specific substituents on the piperazine ring led to improved IC₅₀ values against MCF-7 cells, indicating the importance of structural optimization in drug development .

- Pharmacokinetics : Pharmacokinetic studies utilizing radiolabeling techniques have been conducted to evaluate the targeting ability of these compounds in solid tumors. These studies are crucial for understanding how effectively the compound can reach its intended site of action within the body .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.